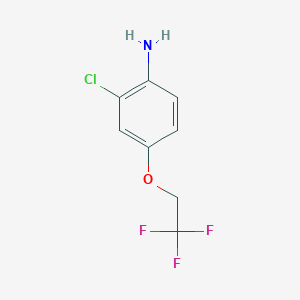

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H7ClF3NO and its molecular weight is 225.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

Research indicates the potential of related chloro-trifluoromethyl anilines in nonlinear optical (NLO) materials. For instance, studies on 4-chloro-3-(trifluoromethyl)aniline and its bromo and fluoro derivatives show interesting vibrational properties and electronic effects, suggesting utility in NLO applications (Revathi et al., 2017).

Synthesis Methods

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline and its derivatives is a subject of ongoing research. For example, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed with a focus on high yield and minimal environmental impact (Wen Zi-qiang, 2007).

Vibrational Spectroscopy

Vibrational spectroscopy studies, particularly Fourier-transform infrared and FT-Raman spectra, have been conducted on similar compounds like 4-chloro-2-(trifluoromethyl) aniline. These studies contribute to understanding the molecular structure and potential applications in various fields (Arivazhagan et al., 2012).

Herbicide Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. Its synthesis involves multiple stages, including Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Studies on 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, which shares structural similarities, provide insights into the molecular architecture and potential applications of chloro-trifluoromethyl anilines in various fields (Boechat et al., 2010).

Pesticide Synthesis

The synthesis process of 2-chloro-4-aminophenol, closely related to this compound, is integral to the production of certain insecticides, such as Novaluron. The process emphasizes high yield and environmental considerations (Wen Zi-qiang, 2008).

Mecanismo De Acción

Target of Action

The primary targets of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline are currently unknown . This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors include temperature, pH, presence of other chemicals, and the specific biological environment within the body. For example, the compound’s action may be affected by the presence of certain enzymes or other proteins in the body.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and prolonged or repeated exposure may cause organ damage . Safety precautions include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Análisis Bioquímico

Biochemical Properties

It is known that the compound contains a total of 21 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 primary amine (aromatic), and 1 ether (aromatic) . These structural features suggest that 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking . Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Propiedades

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLMRTHQMOVZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)